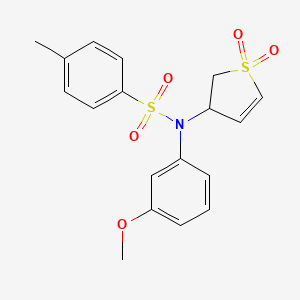
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(3-methoxyphenyl)-4-methylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(3-methoxyphenyl)-4-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H19NO5S2 and its molecular weight is 393.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(3-methoxyphenyl)-4-methylbenzene-1-sulfonamide is a synthetic compound belonging to the class of thiophene derivatives. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a thiophene ring with dioxo substituents and sulfonamide functionality. The presence of methoxy and methyl groups enhances its lipophilicity and biological interactions. Its molecular formula is C22H24N2O4S, with a molecular weight of 420.50 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which can lead to therapeutic effects in conditions like glaucoma and edema.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties by inhibiting bacterial growth through interference with folate synthesis pathways.
- Anticancer Potential : The unique structural features may allow for interactions with cancer cell signaling pathways, promoting apoptosis or inhibiting proliferation.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial effects. For instance, studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound's ability to modulate signaling pathways involved in cell survival and proliferation suggests potential as an anticancer agent.
Case Studies
Several case studies highlight the biological activity of similar thiophene derivatives:
- Case Study 1 : A study on a related sulfonamide compound showed significant inhibition of tumor growth in xenograft models of breast cancer, correlating with increased apoptosis markers.
- Case Study 2 : Research involving a different thiophene derivative demonstrated broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting the potential for developing new antibiotics.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Notable Features | Biological Activity |
|---|---|---|---|
| N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)-N-phenyacetamide | Structure | Contains thiophene and phenyl groups | Exhibits antimicrobial properties |
| N-(4-Chlorophenyl)-N-(5-methylthiophenesulfonamide) | Structure | Features chlorinated phenyl group | Investigated for anti-inflammatory effects |
| N-(1,1-Dioxido-thienothiazol)-N-(4-methylphenyl)acetamide | Structure | Includes thiazole moiety | Potential anticancer activity |
属性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-14-6-8-18(9-7-14)26(22,23)19(16-10-11-25(20,21)13-16)15-4-3-5-17(12-15)24-2/h3-12,16H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHBUAHBQCWKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














